molecular formula C13H11N3O2 B2912450 N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide CAS No. 708987-60-4

N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B2912450
CAS RN: 708987-60-4
M. Wt: 241.25
InChI Key: VJGHVVSAQTZVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide, also known as INDIGO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. INDIGO is a heterocyclic compound that contains both indole and isoxazole rings, making it a unique and versatile molecule.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide. Some of these include:
- Further investigation of its anticancer properties and potential for drug development
- Exploration of its neuroprotective effects and potential for treating neurodegenerative diseases
- Study of its antimicrobial properties and potential for developing new antibiotics
- Investigation of its anti-inflammatory properties and potential for treating inflammatory diseases
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields of research. Its unique structure and multiple biological activities make it a valuable tool for scientists studying cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide involves a multistep process that starts with the reaction of 5-nitroindole with ethyl acetoacetate to form 5-nitro-3-(1-oxo-2-propenyl)-1H-indole. This intermediate is then reduced to 5-amino-3-(1-oxo-2-propenyl)-1H-indole, which is then reacted with hydroxylamine-O-sulfonic acid to form the isoxazole ring. Finally, the carboxamide group is introduced using N,N-dimethylformamide dimethyl acetal.

Scientific Research Applications

N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHVVSAQTZVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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